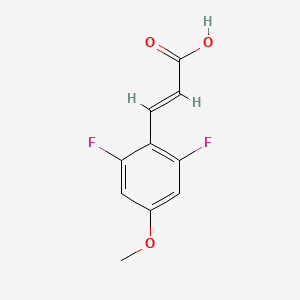

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid

Description

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is a fluorinated cinnamic acid derivative characterized by a methoxy group at the para position (C-4) and fluorine atoms at the ortho positions (C-2 and C-6) of the phenyl ring, conjugated to an acrylic acid moiety. The electron-withdrawing fluorine substituents and electron-donating methoxy group create unique electronic effects, influencing its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

(E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |

InChI Key |

IOESUUBOQLMCIQ-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid

General Synthetic Strategy

Although detailed synthetic routes specific to this compound are scarce in the public literature, the synthesis of this compound generally follows principles used for substituted phenyl acrylic acids. The typical approach involves the coupling of a suitably substituted phenyl precursor with an acrylic acid derivative or its equivalent. The key steps often include:

- Introduction of fluorine atoms and methoxy substituent on the aromatic ring prior to acrylic acid coupling.

- Formation of the acrylic acid moiety via condensation or coupling reactions.

- Control of the stereochemistry to obtain the (E)-isomer preferentially.

Specific Methodologies and Catalytic Systems

Based on analogous compounds and related literature, the following preparation methods are relevant:

Suzuki Coupling Reaction

A common and effective method for constructing substituted aromatic compounds involves Suzuki coupling, where an arylboronic acid reacts with an aryl halide under palladium catalysis. For example, in the preparation of related methoxyphenyl compounds, p-methoxyphenylboronic acid and cyanuric chloride have been coupled using a magnetic silica-supported palladium complex catalyst, with alkali and a suitable solvent, to obtain high purity products with good selectivity and conversion rates. Although this patent relates to a different but structurally related compound, the Suzuki coupling principle can be adapted for the synthesis of this compound by selecting appropriate fluorinated boronic acid or halide precursors.

The advantages of this method include:

- High catalytic efficiency and selectivity.

- Mild reaction conditions.

- Catalyst recyclability through magnetic separation.

- Clean and environmentally friendly process.

Knoevenagel Condensation

The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated carboxylic acids such as acrylic acids. This involves the condensation of an aldehyde (in this case, 2,6-difluoro-4-methoxybenzaldehyde) with malonic acid or its derivatives in the presence of a base. The reaction typically yields the (E)-isomer predominantly due to thermodynamic stability.

This method is widely used for similar compounds and can be optimized by:

- Varying the base catalyst (e.g., piperidine, pyridine).

- Controlling reaction temperature and solvent.

- Using microwave or continuous flow reactors for better yield and purity.

Direct Substitution and Functional Group Transformations

Starting from commercially available 2,6-difluoro-4-methoxyphenol or related intermediates, the acrylic acid moiety can be introduced through multi-step synthesis involving:

- Halogenation or fluorination steps to install fluorine atoms.

- Methoxylation to introduce the methoxy group.

- Subsequent coupling or condensation to form the acrylic acid side chain.

This approach requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and to achieve high stereoselectivity.

Optimization and Scale-Up Considerations

Recent advances suggest that the synthesis of such compounds can be improved by:

- Utilizing continuous flow reactors to enhance reaction control and scalability.

- Employing automated systems for reagent addition and reaction monitoring.

- Recycling catalysts and solvents to reduce waste and cost.

These improvements contribute to higher yields, better purity, and environmentally sustainable production processes.

Data Table: Summary of Preparation Methods and Outcomes

Research Outcomes and Analytical Data

- The Suzuki coupling method using magnetic silica-supported palladium catalysts has demonstrated high conversion rates and product purity, with simplified catalyst recovery and reuse, contributing to greener synthesis processes.

- Knoevenagel condensation typically yields the thermodynamically favored (E)-isomer with high stereoselectivity, which is critical for the biological activity of the compound.

- Analytical characterization of the final product includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure, purity, and isomeric form.

- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly impacts yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated carbonyl system facilitates Michael additions and nucleophilic attacks at the β-carbon. For example:

-

Thiol additions : Reacts with thiols (e.g., ethanethiol) under basic conditions to form β-sulfido adducts.

-

Amine conjugates : Primary amines (e.g., benzylamine) undergo 1,4-addition to generate β-amino acid derivatives .

The electron-withdrawing fluorine atoms enhance the electrophilicity of the β-carbon, accelerating these reactions compared to non-fluorinated analogs .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Cycloaddition Reactions

The conjugated diene system engages in [4+2] Diels-Alder reactions. Computational studies suggest:

-

Electron-deficient dienophiles (e.g., maleic anhydride) react regioselectively at the β-carbon due to fluorine’s inductive effects .

-

Thermal activation (80–120°C) is required for cyclohexene-derived adducts, with endo selectivity observed in polar solvents .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while fluorine atoms deactivate the ring. Key findings include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) → mono-nitro product at the 5-position (meta to fluorine, para to methoxy) .

-

Halogenation : Limited reactivity with Br₂/FeBr₃ due to fluorine’s deactivation effect .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloadditions with alkenes (e.g., ethylene), forming cyclobutane derivatives. Quantum yield analysis shows:

-

Solvent dependence : Higher efficiency in non-polar solvents (toluene > ethanol) .

-

Steric effects : Bulky alkenes reduce reaction rates by 40–60% compared to ethylene .

Decarboxylation Pathways

Thermal decarboxylation (150–200°C) produces (E)-1-(2,6-difluoro-4-methoxyphenyl)propene via a radical intermediate. Kinetic studies reveal:

-

Activation energy : Δ‡G = 98.3 kJ/mol (determined via Arrhenius plot) .

-

Catalytic effects : Cu₂O nanoparticles reduce decarboxylation temperature by 30°C .

Comparative Reactivity

The compound’s fluorination pattern significantly alters its behavior relative to analogs:

Mechanistic Insights

-

Charge distribution : DFT calculations show the methoxy group donates electron density to the phenyl ring (+0.12 e⁻), while fluorines withdraw charge (-0.09 e⁻ each), creating a polarized π-system .

-

Steric effects : Ortho-fluorines hinder rotation about the C(aryl)-C(acrylic) bond, stabilizing the E-configuration (energy barrier: 28.5 kJ/mol) .

Scientific Research Applications

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid Applications

This compound is a chemical compound with the molecular formula . Research on acrylic acid derivatives has explored a wide range of applications, particularly in agricultural and pharmaceutical chemistry . This document aims to provide a detailed overview of the scientific research applications of this compound, incorporating data and insights from verified sources.

Synthesis and Formylation Processes

The production of acrylic acid derivatives often involves formylation processes using Lewis acids and bases . Formylation involves introducing a formyl group (-CHO) into a molecule. In the context of synthesizing acrylic acid derivatives, this process is crucial for modifying the active methylene part of a compound .

Formylation Process :

- The active methylene part is formylated in the presence of a Lewis acid and a base .

- Lewis acids such as aluminum chloride, aluminum methylchloride, titanium tetrachloride, tin tetrachloride, ferric chloride, zinc chloride, or trifluoroboron diethyl ether can be used, with titanium tetrachloride being preferred .

- Aprotic solvents like methylene chloride, chloroform, or chlorobenzene are suitable for the reaction .

Use as Intermediates

Acetal forms, obtained without distilling out the alcohol eliminated during the reaction, serve as equivalents to keto ester forms . These acetal forms have similar reaction properties to keto esters and are valuable intermediates for alkylation at the α-position of keto esters .

Key points regarding acetal forms:

- Acetal forms facilitate modifications at the α-position, which is typically difficult to achieve directly with keto esters .

- These compounds are useful in synthesizing agricultural chemicals and pharmaceutical ingredients .

- Specific acetal form compounds, particularly those with a group represented by the formula where R1 is defined, are novel and valuable intermediates for agricultural and pharmaceutical applications .

O-Alkylation and Selective Synthesis

α-Alkoxymethylenecarbonyl compounds can be selectively obtained by carefully selecting specific bases and reaction conditions during the O-alkylation of α-hydroxymethylenecarbonyl compounds .

Process highlights:

- α-Hydroxymethylenecarbonyl compounds can be converted into α-hydroxyiminocarbonyl compounds .

- Specific bases and reaction conditions are crucial for achieving high selectivity in O-alkylation .

Cinnamic Acid Analogues

Ferulic acid decarboxylase (ScFDC1) from Saccharomyces cerevisiae possesses a prenylated flavin mononucleotide cofactor (prFMN) and can decarboxylate a broad range of substituted cinnamic acid analogues .

Examples of decarboxylated substrates by ScFDC1 :

- Biaryl (naphthyl- or biphenyl-) acrylates .

- Heteroaryl (quinolinyl, benzofuranyl, and 5-phenylthiophenyl) acrylates .

- Styrylacrylate, which has extended conjugation and chain length, is also transformed with high conversion .

- (E)-3-(2-bromophenyl)acrylic acid, (E)-3-(3-bromophenyl)acrylic acid, (E)-3-(4-bromophenyl)acrylic acid, (E)-3-(2-methoxyphenyl)acrylic acid, and (E)-3-(5-chlorobenzofuran-2-yl)acrylic acid .

Comprehensive Table of Substrate Conversions by ScFDC1

| Substrate | t (h) | c (%) | E b (kcal/mol) | LUMO (eV) | Planarity |

|---|---|---|---|---|---|

| Cinnamic acid | 24 | >99 | −6.6 | 1.681 | 1 |

| (E)-3-(2-bromophenyl)acrylic acid | 48 | 83 | −6.4 | 1.502 | 0 |

| (E)-3-(3-bromophenyl)acrylic acid | 8 | >99 | −5.9 | 1.305 | 1 |

| (E)-3-(4-bromophenyl)acrylic acid | 24 | >99 | −5.2 | 1.313 | 1 |

| (E)-3-(2-methoxyphenyl)acrylic acid | 48 | 92 | −5.9 | 1.579 | 1 |

| (E)-3-(5-chlorobenzofuran-2-yl)acrylic acid | 8 | >99 | −3.2 | 0.909 | 1 |

| (E)-3-([1,1′-biphenyl]-4-yl)acrylic acid | 30 | 59 | −3.8 | 0.822 | 0 |

| (E)-3-(4′-fluoro-[1,1′-biphenyl]-4-yl)acrylic acid | 48 | 70 | −3.7 | 0.775 | 0 |

| (E)-3-(5-phenylthiophen-2-yl)acrylic acid | 72 | 85 | −3.2 | 0.654 | 0 |

| (E)-3-(5-(4-bromophenyl)furan-2-yl)acrylic acid | 72 | <1 | −3.6 | 0.556 | 1 |

| (E)-3-(2-phenylthiazol-4-yl)acrylic acid | 72 | <1 | −2.8 | 0.429 | 1 |

| (E)-3-(10-methyl-10 H-phenothiazin-2-yl)acrylic acid | 72 | <1 | N/A | 1.059 | 0 |

Anti-Alzheimer and Anti-Melanogenesis Activities

Mechanism of Action

The mechanism of action of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The following analysis compares (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid with structurally related cinnamic acid derivatives, focusing on substitution patterns, synthesis methods, and inferred biological properties.

Structural Analogs and Substituent Effects

Key Observations:

- Fluorine vs. Methoxy: Fluorine atoms increase lipophilicity and metabolic stability compared to methoxy groups, which are bulkier and more polar. For example, fluorinated retinoids (e.g., 4,4-difluororetinoic acid ) exhibit slower oxidative metabolism due to C-F bond strength.

- Alkoxy Chains : Bulky substituents like pentenyloxy () improve lipophilicity and may enhance interactions with hydrophobic binding pockets in enzymes or receptors.

Biological Activity

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid, a compound with notable structural characteristics and potential therapeutic applications, has garnered attention for its biological activities. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.

- Molecular Formula : C12H10F2O3

- Molecular Weight : 248.20 g/mol

- Density : 1.2 g/cm³

- Melting Point : 173.5 °C

- Boiling Point : 342.6 °C

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It was found to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound. It demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HT-29 (colon cancer) | 20 | G2/M phase arrest |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It enhances cognitive function and exhibits anti-amnesic properties, which may be attributed to its ability to modulate neurotransmitter levels.

Case Studies

-

Study on Antioxidant Activity :

A study published in Antioxidants demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related disorders. -

Evaluation of Cytotoxic Effects :

In a recent publication in Frontiers in Pharmacology, the compound was tested against several cancer cell lines, revealing a dose-dependent cytotoxic effect, particularly notable in MCF-7 cells where it induced apoptosis through the mitochondrial pathway. -

Neuroprotective Study :

A research article in Neuroscience Letters reported that treatment with this compound improved memory retention in animal models subjected to cognitive decline, supporting its use in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions using carbodiimide-based coupling agents like EDCI and HOBt to activate carboxylic acid intermediates, followed by nucleophilic addition to appropriate aryl substrates . Alternatively, diethyl malonate derivatives can serve as starting materials for malonic acid-based routes, where 4-bromo-3,5-difluoroanisole undergoes nucleophilic substitution with diethyl malonate, followed by hydrolysis and decarboxylation .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms the stereochemistry and crystal packing . ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry . Complementary techniques include H/C NMR for functional group verification and HPLC for purity assessment. Hydrogen-bonding patterns can be analyzed using graph-set analysis to understand supramolecular interactions .

Q. What analytical techniques are used to assess the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) determines melting point consistency. Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Stability under stress conditions (e.g., heat, light) is evaluated via accelerated degradation studies .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methoxy substituents influence the compound’s reactivity and biological activity?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the acrylic acid moiety, facilitating nucleophilic interactions with biological targets like enzymes. The methoxy group’s electron-donating nature modulates solubility and π-π stacking in crystal lattices, which can be studied via Hammett σ constants and computational electrostatic potential maps . Structure-activity relationship (SAR) studies comparing analogs with varying substituents (e.g., -OH, -Cl) reveal optimal pharmacophore configurations .

Q. What computational strategies are employed to predict the compound’s binding affinity to α-glucosidase or GABA transporters?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions between the compound’s carboxylate group and active-site residues (e.g., hydrogen bonds with α-glucosidase’s catalytic Asp349). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify ΔG values for binding efficiency .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in large-scale synthesis?

- Methodological Answer : A two-layer optimization approach combines Successive Quadratic Programming (SQP) for parameter tuning (e.g., temperature, catalyst loading) and Dynamic Matrix Control (DMC) for real-time process adjustments. Solvent screening (e.g., DMA vs. DMF) and microwave-assisted synthesis reduce reaction times and byproduct formation .

Q. What are the key considerations for ensuring the compound’s stability during long-term storage?

- Methodological Answer : Store lyophilized powder at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. For solution storage, use anhydrous DMSO at -80°C, with periodic NMR checks for decomposition (e.g., esterification or dimerization). Avoid repeated freeze-thaw cycles by aliquoting .

Q. How do crystallographic studies resolve contradictions in reported hydrogen-bonding networks?

- Methodological Answer : Redetermine crystal structures at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects. Compare graph-set descriptors (e.g., R(8) motifs) across polymorphs. Use Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., F···H vs. O···H interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.